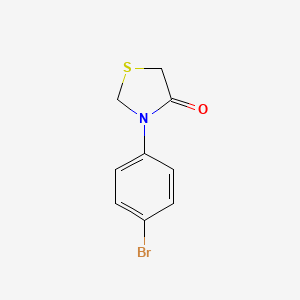

3-(4-Bromophenyl)-4-thiazolidinone

Overview

Description

3-(4-Bromophenyl)-4-thiazolidinone is a derivative of thiazolidinone, a class of compounds with a core 1,3-thiazolidine structure. Thiazolidinones are known for their versatile biological activities and serve as key intermediates in the synthesis of various pharmacologically active compounds.

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including those with a bromophenyl group, typically involves cyclodehydration reactions or condensation reactions of suitable precursors. For instance, a study detailed the synthesis of 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one, demonstrating the utility of these reactions in creating thiazolidinone compounds with specific substitutions (Iyengar et al., 2005).

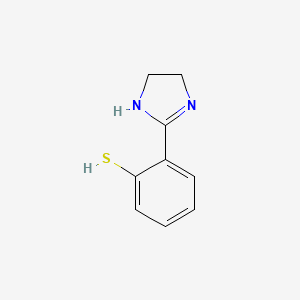

Molecular Structure Analysis

Molecular structure analysis of thiazolidinone derivatives reveals significant insights into their crystalline form and intermolecular interactions. The crystal structure of similar compounds has been determined, showing how these molecules crystallize in certain systems and the types of hydrogen bonds they exhibit (Iyengar et al., 2005).

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions, providing a pathway to synthesize a wide array of derivatives. These reactions include nucleophilic addition, condensation with aldehydes, and cyclization. The functional groups present in these molecules contribute to their reactivity and the formation of diverse structures (Behbehani & Ibrahim, 2012).

Physical Properties Analysis

The physical properties of 3-(4-Bromophenyl)-4-thiazolidinone derivatives, such as solubility, melting point, and crystal structure, can be influenced by the substituents on the thiazolidinone ring. These properties are essential for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, including 3-(4-Bromophenyl)-4-thiazolidinone, are characterized by their ability to participate in hydrogen bonding, their acidic or basic nature, and their reactivity towards various reagents. These properties are crucial for their biological activity and potential as pharmaceutical agents.

- Synthesis and Crystal Structure of 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one (Iyengar et al., 2005).

- 4-Thiazolidinones in Heterocyclic Synthesis: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones (Behbehani & Ibrahim, 2012).

Scientific Research Applications

-

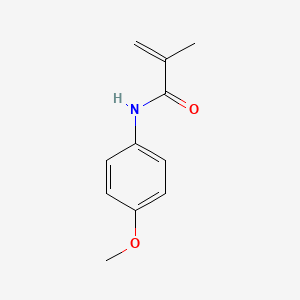

- Application : Used as a molecular building block for side-chain liquid crystal oligomers and polymers .

- Method : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .

- Results : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

-

- Application : Investigating the neurotoxic potentials of a newly synthesized pyrazoline derivative .

- Method : The study investigated the effects of the compound on the AchE activity and MDA level in the brain of alevins .

- Results : The study is the first novel research to investigate these potentials .

-

Field : Pharmaceutical Sciences

- Application : Studying the pharmacological activities of newly synthesized N - (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .

- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties .

- Results : The study aimed to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

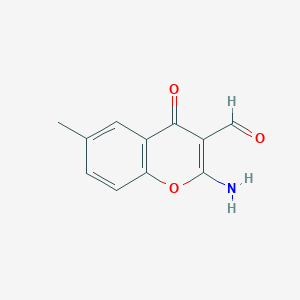

- Field : Electrochemistry

- Application : The electrochemically induced multicomponent transformation of 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one and kojic acid in n-PrOH in an undivided cell in the presence of sodium bromide .

- Method : The transformation was carefully investigated to give 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one in good yield .

- Results : The structure of the new compound was established by means of elemental analysis, mass-, nuclear magnetic resonance and infrared spectroscopy . Furthermore, its structure was determined and confirmed by X-ray analysis . The synthesized compound is a promising compound for different biomedical applications, and, in particular, for the regulation of inflammatory diseases, as shown by docking studies in this research .

-

- Application : Used as a molecular building block for side-chain liquid crystal oligomers and polymers .

- Method : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .

- Results : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

-

- Application : Investigating the biological activities of a newly synthesized pyrazoline derivative on rainbow trout alevins .

- Method : The study investigated the effects of the compound on the AchE activity and MDA level in the brain of alevins .

- Results : The study is the first novel research to investigate these potentials .

Safety And Hazards

This involves studying the safety and hazards associated with the compound. This could include its toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.

Future Directions

This would involve discussing potential future research directions. This could include potential applications of the compound, further reactions it could undergo, or further biological testing that could be done.

I hope this general information is helpful. For a specific analysis of “3-(4-Bromophenyl)-4-thiazolidinone”, you would need to conduct or find research specifically on this compound. If you have any other questions or need further clarification, feel free to ask!

properties

IUPAC Name |

3-(4-bromophenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNOS/c10-7-1-3-8(4-2-7)11-6-13-5-9(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSPTZFYPJPSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CS1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363142 | |

| Record name | 3-(4-Bromophenyl)-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-4-thiazolidinone | |

CAS RN |

338753-34-7 | |

| Record name | 3-(4-Bromophenyl)-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338753-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Acetylanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1270083.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid](/img/structure/B1270126.png)

![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)